

n-Ethyl-4-fluoro-2-nitroaniline chemical properties

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Compound of Interest

Compound Name: *n*-Ethyl-4-fluoro-2-nitroaniline

Cat. No.: B1296328

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An In-depth Technical Guide to **n-Ethyl-4-fluoro-2-nitroaniline**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **n-Ethyl-4-fluoro-2-nitroaniline**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

n-Ethyl-4-fluoro-2-nitroaniline is a substituted aniline derivative. Its core physical and chemical properties are summarized below.

Property	Value	Citation(s)
CAS Number	774-22-1	[1] [2] [3]
Molecular Formula	C ₈ H ₉ FN ₂ O ₂	[1] [2] [3]
Molecular Weight	184.17 g/mol	[2] [3]
Melting Point	63 °C	[1]
Boiling Point	289.2 °C at 760 mmHg	[1]
Flash Point	128.7 °C	[1]
Refractive Index	1.579	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **n-Ethyl-4-fluoro-2-nitroaniline** are not widely published, the expected spectroscopic data can be predicted based on its structural components and comparison with closely related analogs like 2-nitroaniline and N-ethyl-2-nitroaniline.[\[4\]](#)

Spectroscopy	Functional Group	Expected Chemical Shift / Frequency Range
¹ H NMR	Aromatic H (ortho to NO ₂)	~8.1 ppm (dd)
Aromatic H (para to NO ₂)		~7.4 ppm (ddd)
Aromatic H (ortho to NH)		~6.7 ppm (ddd)
N-H	Variable	
-CH ₂ - (Methylene)		~3.4 ppm (q)
-CH ₃ (Methyl)		~1.3 ppm (t)
¹³ C NMR	C-NH	~146 ppm
C-NO ₂		~134 ppm
C-F		~157 ppm (d)
Aromatic CH		~110-136 ppm
-CH ₂ - (Methylene)		~38 ppm
-CH ₃ (Methyl)		~14 ppm
IR	N-H Stretch	~3400 cm ⁻¹ (secondary amine)
Aromatic C-H Stretch		~3100-3000 cm ⁻¹
Aliphatic C-H Stretch		~2950-2850 cm ⁻¹
NO ₂ Asymmetric Stretch		~1520 cm ⁻¹
NO ₂ Symmetric Stretch		~1350 cm ⁻¹
C-N Stretch		~1300 cm ⁻¹
Mass Spec.	Molecular Ion Peak [M] ⁺	m/z = 184.06

Experimental Protocols

Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

The synthesis of **n-Ethyl-4-fluoro-2-nitroaniline** can be achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The procedure involves the N-alkylation of 4-fluoro-2-nitroaniline using an ethylating agent.^{[5][6]} The protocol described here is adapted from established methods for analogous compounds.^{[6][7]}

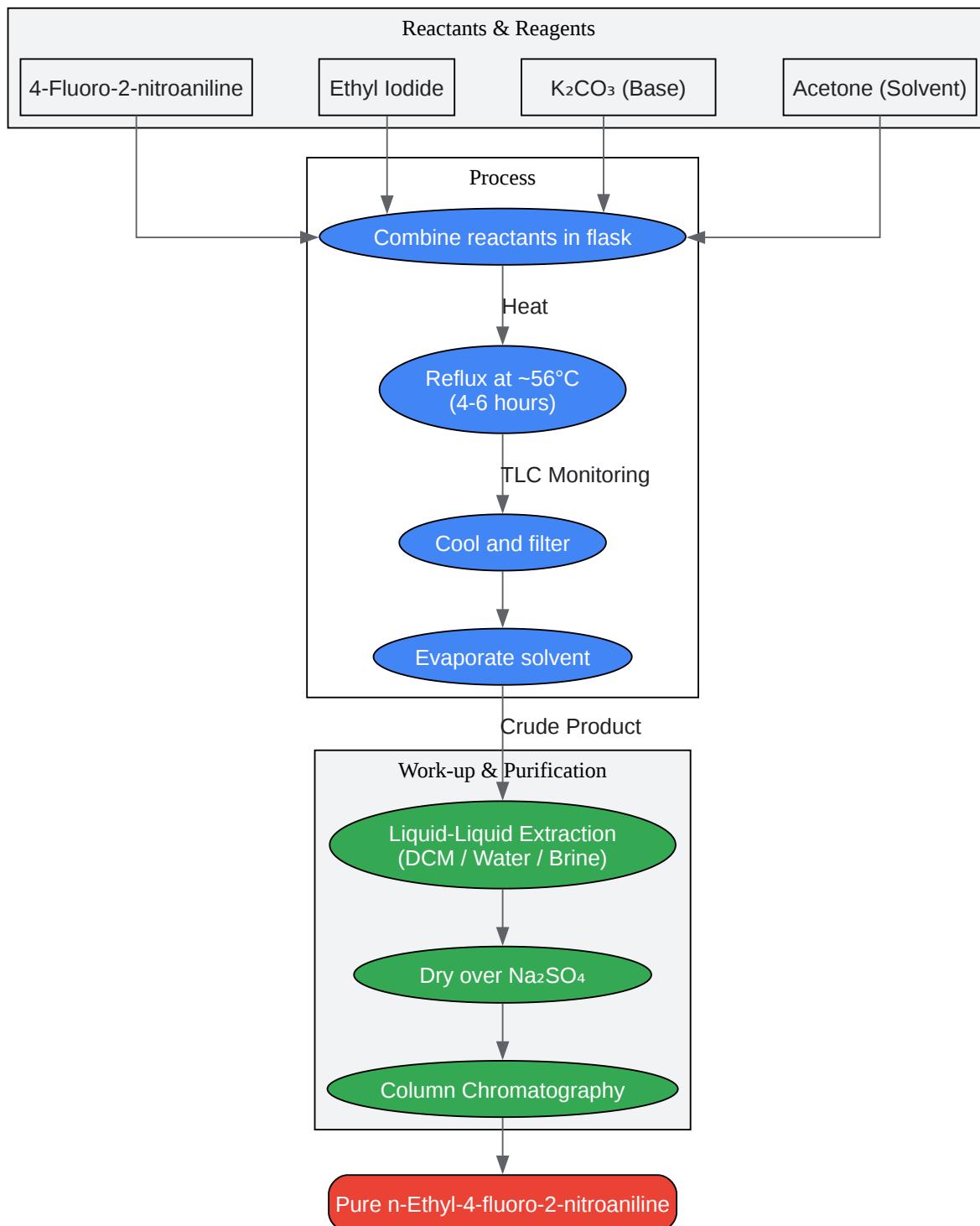
Materials and Equipment:

- Reagents: 4-Fluoro-2-nitroaniline, Ethyl iodide, Potassium carbonate (K_2CO_3), Anhydrous acetone, Dichloromethane, Water, Brine, Anhydrous sodium sulfate.
- Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, equipment for flash column chromatography.

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).^[7]
- Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.^[7]
- Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.^[7]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.^[7]
- Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.^[7]
- Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **n-Ethyl-4-fluoro-2-nitroaniline**.

[7]

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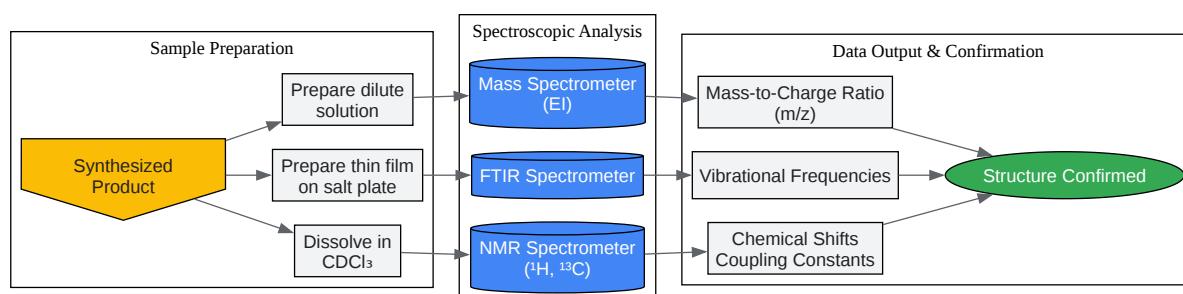
Synthetic workflow for **n**-Ethyl-4-fluoro-2-nitroaniline.

Spectroscopic Characterization Protocol

To confirm the identity and purity of the synthesized compound, a standard workflow of spectroscopic analysis should be employed.[4]

Methodologies:

- Infrared (IR) Spectroscopy: A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]
- Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[4]



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Workflow for spectroscopic structure confirmation.

Safety Information

Hazard Statements: Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.[\[2\]](#) General precautions for handling substituted nitroanilines include avoiding dust formation and contact with skin and eyes.[\[2\]](#)

First Aid Measures:

- If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[\[2\]](#)
- Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[\[2\]](#)
- Following eye contact: Rinse with pure water for at least 15 minutes.[\[2\]](#)
- Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[\[2\]](#)

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.
[\[2\]](#)

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